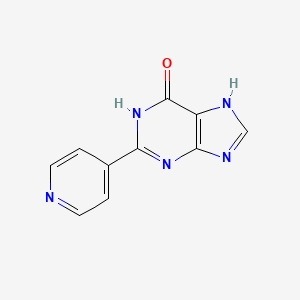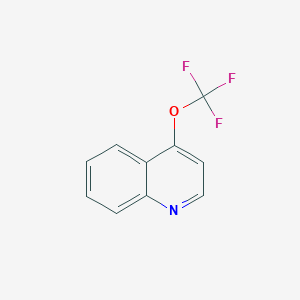
4-(Trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethoxy group attached to the fourth position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid in the presence of a palladium catalyst . This reaction is carried out under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, N-halosuccinimides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with different functional groups .
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Industry: In the agrochemical industry, it is used in the development of novel insecticides and herbicides
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)quinoline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Methoxy)quinoline: Contains a methoxy group instead of a trifluoromethoxy group.
4-(Methylthio)quinoline: Features a methylthio group in place of the trifluoromethoxy group.
Uniqueness
4-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and agrochemicals .
Propiedades
Fórmula molecular |
C10H6F3NO |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H |
Clave InChI |
MLTSODFKWJDMLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




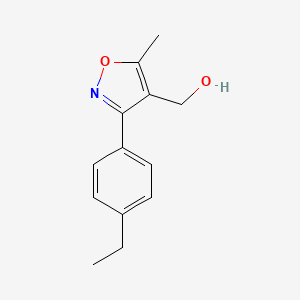

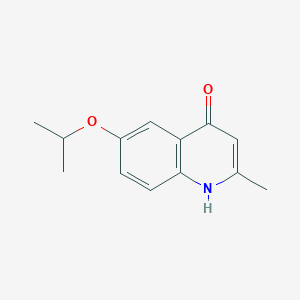
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)

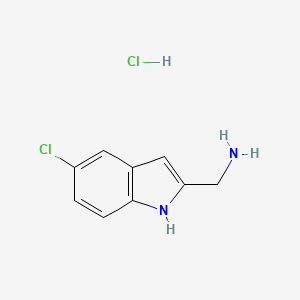



![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)

